Hythiemoside A

Natural Product Chemistry Structural Elucidation Phytochemistry

Ensure experimental integrity with Hythiemoside A (≥98% HPLC). This specific ent-pimarane glycoside, characterized by its unique 16-O-acetate group, is essential for accurate phytochemical authentication of Siegesbeckia orientalis and for differentiating its SAR profile from analogs like Darutoside. Procuring a defined standard is critical to avoid the unquantifiable variability of crude extracts.

Molecular Formula C28H46O9
Molecular Weight 526.7 g/mol
Cat. No. B12433109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHythiemoside A
Molecular FormulaC28H46O9
Molecular Weight526.7 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C1(CCC2C(=C1)CCC3C2(CCC(C3(C)C)OC4C(C(C(C(O4)CO)O)O)O)C)C)O
InChIInChI=1S/C28H46O9/c1-15(30)35-14-20(31)27(4)10-8-17-16(12-27)6-7-19-26(2,3)21(9-11-28(17,19)5)37-25-24(34)23(33)22(32)18(13-29)36-25/h12,17-25,29,31-34H,6-11,13-14H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,27-,28-/m0/s1
InChIKeyITRHSIFUIWDEGO-XJVPYHKCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hythiemoside A Procurement Guide: A Distinctive ent-Pimarane Diterpenoid Glycoside for Natural Product Research


Hythiemoside A is a specific ent-pimarane-type diterpenoid glycoside, a natural product primarily isolated from the plant *Siegesbeckia orientalis* L. (Asteraceae) [1]. It is chemically defined by its unique molecular structure, which includes a pimarane skeleton with a glucopyranosyloxy moiety and an acetate group at the 16-position, with the systematic name (3α,5β,9β,10α,13α,15R)-3-(β-D-Glucopyranosyloxy)-15-hydroxypimar-8(14)-en-16-yl acetate (CAS: 853267-91-1) [2][3]. Its distinct chemical fingerprint differentiates it from other diterpenoids found in the same genus, making it a valuable reference standard for phytochemical analysis and a specific target for investigating structure-activity relationships within the ent-pimarane class .

Why Generic 'Siegesbeckia Diterpenoid' Substitution Fails: The Case for Specifying Hythiemoside A


Treating 'Siegesbeckia diterpenoids' as a homogenous group for procurement or research is not scientifically valid. Even within the narrow sub-class of ent-pimarane glycosides from *S. orientalis*, specific functional groups dictate distinct chemical behavior and biological potential [1]. For instance, the closely related co-metabolites Darutoside and Darutigenol, while sharing the same core skeleton, lack the specific 16-O-acetate modification found in Hythiemoside A [2]. This structural variation can profoundly impact properties like lipophilicity, metabolic stability, and target protein binding, which are critical for assay design and interpretation [3]. Therefore, substituting a defined compound like Hythiemoside A with an unspecified extract or a structurally similar but distinct analog (e.g., Hythiemoside B) introduces significant and unquantifiable variability that compromises experimental reproducibility and the validity of any resulting data.

Hythiemoside A (CAS 853267-91-1): Quantified Differentiators from Closest Analogs


Hythiemoside A's Unique 16-O-Acetate Modification: A Key Differentiator from Darutoside and Darutigenol

Hythiemoside A possesses a distinct structural feature—a 16-O-acetate group on its pimarane skeleton—that directly distinguishes it from its primary co-occurring analogs, Darutoside and Darutigenol [1]. This is not a minor variation; it represents a specific functional group modification that alters the molecule's physicochemical properties [2]. While Darutigenol is the aglycone and Darutoside is glycosylated at a different position (C-19) [1], Hythiemoside A is a C-3 glucoside with an acetylated C-16 hydroxyl group, confirmed by NMR and MS analysis [1]. This exact structure (C28H46O9) confers a specific molecular weight and chromatographic retention time, enabling its unequivocal identification in complex plant matrices [3].

Natural Product Chemistry Structural Elucidation Phytochemistry

Chemotaxonomic Specificity of Hythiemoside A for Siegesbeckia orientalis Differentiation

Hythiemoside A serves as a specific chemotaxonomic marker for distinguishing *Siegesbeckia orientalis* L. from other species within the same genus . While many diterpenoids are distributed across various *Siegesbeckia* species, the presence of Hythiemoside A, often in conjunction with other specific compounds, is considered a characteristic feature of *S. orientalis* . This provides a clear, qualitative advantage over using more ubiquitous diterpenoids like Darutoside or Kirenol, which may be present in multiple species (*S. orientalis*, *S. pubescens*, *S. glabrescens*) and therefore are less reliable for definitive species-level authentication [1].

Botanical Authentication Quality Control Chemotaxonomy

Preliminary Bioactivity of Hythiemoside A in Cancer and Inflammation Models

Initial reports indicate that Hythiemoside A exhibits biological activities relevant to cancer and inflammation research . Specifically, one source notes its ability to induce phase II enzyme activity and decrease androgen receptor expression in prostate cancer cells . Furthermore, it is broadly described as having anti-inflammatory and antioxidant properties . While this data is preliminary and lacks direct quantitative comparison to analogs like Darutoside in the same assay, it establishes Hythiemoside A as a distinct bioactive entity. The specific mechanism of androgen receptor modulation is a notable activity not universally attributed to all *Siegesbeckia* diterpenoids, suggesting a unique biological profile worthy of targeted investigation .

Anticancer Research Anti-inflammatory Assays Preliminary Pharmacology

Commercial Availability and Defined Purity Grade for Hythiemoside A

Hythiemoside A is commercially available as a purified reference standard, typically at a defined purity of 98.5% or higher . This level of purity is essential for accurate quantification in analytical assays and for ensuring the reproducibility of biological experiments [1]. While other major *S. orientalis* diterpenoids like Kirenol and Darutoside are also commercially available, the availability of Hythiemoside A at high purity specifically enables its use as a precise analytical marker and a well-defined chemical probe, distinguishing it from less characterized or cruder extracts [1].

Reference Standard Analytical Chemistry Procurement

Recommended Application Scenarios for Hythiemoside A Based on Evidence


Analytical Reference Standard for Siegesbeckia orientalis Authentication

Due to its specific occurrence in *Siegesbeckia orientalis* , high-purity Hythiemoside A (≥98.5%) is an ideal analytical reference standard. It can be used to develop and validate HPLC or LC-MS methods for the definitive authentication of *S. orientalis* herbal materials, distinguishing them from closely related and potentially adulterant species where Hythiemoside A is absent or present in different ratios .

Targeted Chemical Probe for ent-Pimarane Structure-Activity Relationship (SAR) Studies

The well-defined structure of Hythiemoside A, particularly its unique 16-O-acetate modification , makes it a valuable chemical probe. Researchers can procure this compound to systematically investigate how this specific functional group influences pharmacological activity compared to the non-acetylated Darutoside or the aglycone Darutigenol, thereby advancing SAR knowledge of the ent-pimarane class [1].

Investigational Compound for Prostate Cancer and Nrf2 Pathway Research

Preliminary evidence indicating that Hythiemoside A can induce phase II enzymes and decrease androgen receptor expression in prostate cancer cells provides a focused rationale for its use in early-stage oncology research. Procurement is justified for *in vitro* studies aimed at further elucidating its mechanism of action on these specific targets and assessing its potential as a novel chemopreventive or therapeutic lead compound .

High-Purity Phytochemical for *in vitro* Inflammation and Oxidative Stress Models

Given its reported anti-inflammatory and antioxidant properties , Hythiemoside A can be procured for well-controlled *in vitro* studies. Using a defined, high-purity compound is essential to avoid the pleiotropic effects of crude plant extracts and to establish a clear dose-response relationship in assays such as LPS-induced inflammation in macrophages or oxidative stress models, thereby validating its specific contribution to the observed effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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